molecular formula C23H12ClF2N3O2 B11512230 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B11512230
M. Wt: 435.8 g/mol
InChI Key: SBFJXFYRXUPGQI-NTEUORMPSA-N
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Description

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a difluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: N-bromosuccinimide (NBS), bases like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amines from the reduction of cyano groups.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of benzimidazole are known for their antimicrobial and antiviral properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

Medicinally, compounds containing benzimidazole cores are investigated for their potential as anticancer, anti-inflammatory, and antiparasitic agents. The cyano and difluorobenzoate groups may enhance these activities by improving the compound’s pharmacokinetic properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with broad biological activity.

    2-Chloro-4,5-difluorobenzoic acid: Used in the synthesis of various pharmaceuticals.

    Malononitrile: A key intermediate in organic synthesis.

Uniqueness

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 2-chloro-4,5-difluorobenzoate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activities. The presence of both benzimidazole and difluorobenzoate moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H12ClF2N3O2

Molecular Weight

435.8 g/mol

IUPAC Name

[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C23H12ClF2N3O2/c24-17-11-19(26)18(25)10-16(17)23(30)31-15-7-5-13(6-8-15)9-14(12-27)22-28-20-3-1-2-4-21(20)29-22/h1-11H,(H,28,29)/b14-9+

InChI Key

SBFJXFYRXUPGQI-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)C#N

Origin of Product

United States

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